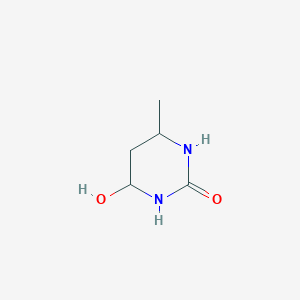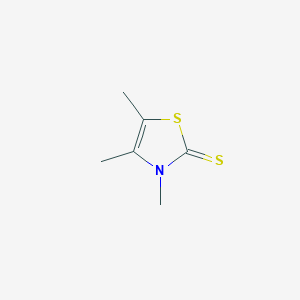![molecular formula C19H15LiS3 B14716359 Lithium, [tris(phenylthio)methyl]- CAS No. 14572-78-2](/img/structure/B14716359.png)
Lithium, [tris(phenylthio)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium, [tris(phenylthio)methyl]- is an organolithium compound known for its unique chemical properties and reactivity. It is often used in organic synthesis and has applications in various scientific fields. The compound is characterized by the presence of three phenylthio groups attached to a central carbon atom, which is bonded to a lithium ion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Lithium, [tris(phenylthio)methyl]- typically involves the reaction of tris(phenylthio)methane with an organolithium reagent such as n-butyllithium. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent the compound from reacting with moisture or oxygen. The reaction is typically performed at low temperatures, around -78°C, to ensure the stability of the intermediate products .
Industrial Production Methods: While specific industrial production methods for Lithium, [tris(phenylthio)methyl]- are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reactors and ensuring stringent control over reaction conditions to maintain product purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: Lithium, [tris(phenylthio)methyl]- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can act as a nucleophile, attacking electrophilic centers in other molecules.
Addition Reactions: It can add to carbonyl compounds, forming new carbon-carbon bonds.
Deprotonation: It can deprotonate weak acids, forming new lithium salts.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, typically under anhydrous conditions.
Addition Reactions: Reagents such as aldehydes and ketones are used, often in solvents like tetrahydrofuran (THF) at low temperatures.
Deprotonation: Weak acids like alcohols or amines can be deprotonated using Lithium, [tris(phenylthio)methyl]-.
Major Products Formed:
Nucleophilic Substitution: Alkylated or acylated products.
Addition Reactions: Alcohols or ketones with extended carbon chains.
Deprotonation: Lithium salts of the corresponding acids.
Aplicaciones Científicas De Investigación
Lithium, [tris(phenylthio)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used to modify biomolecules, aiding in the study of biochemical pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Lithium, [tris(phenylthio)methyl]- involves its ability to act as a strong nucleophile and base. It can donate electrons to electrophilic centers, facilitating various chemical transformations. The compound’s reactivity is largely due to the presence of the lithium ion, which stabilizes the negative charge on the central carbon atom, making it highly reactive .
Comparación Con Compuestos Similares
- Tris(methylthio)methyl-lithium
- Tris(trimethylsilyl)methyl-lithium
- Bis(trimethylsilyl)methyl-lithium
Comparison: Lithium, [tris(phenylthio)methyl]- is unique due to the presence of phenylthio groups, which provide steric hindrance and influence its reactivity. Compared to its methylthio and trimethylsilyl counterparts, it exhibits different reactivity patterns and stability, making it suitable for specific synthetic applications .
Propiedades
Número CAS |
14572-78-2 |
|---|---|
Fórmula molecular |
C19H15LiS3 |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
lithium;bis(phenylsulfanyl)methylsulfanylbenzene |
InChI |
InChI=1S/C19H15S3.Li/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18;/h1-15H;/q-1;+1 |
Clave InChI |
ZKEDOTSYKSZXLT-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C1=CC=C(C=C1)S[C-](SC2=CC=CC=C2)SC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


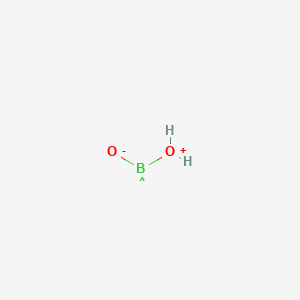
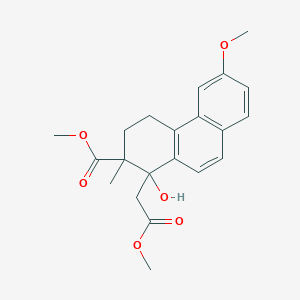
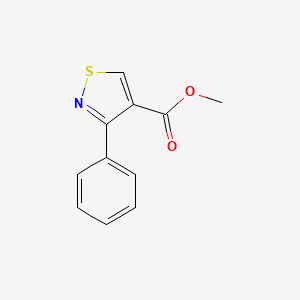
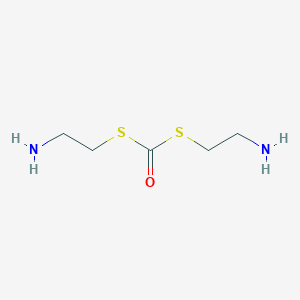
phosphanium chloride](/img/structure/B14716299.png)
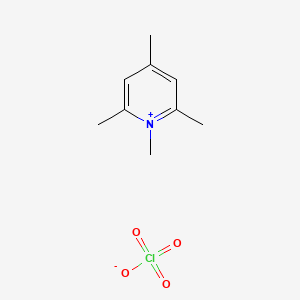
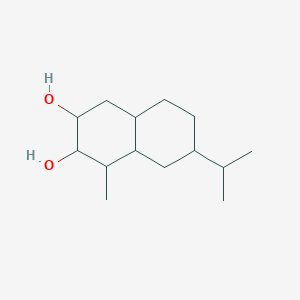
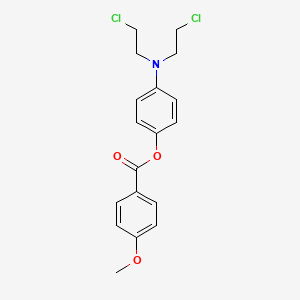
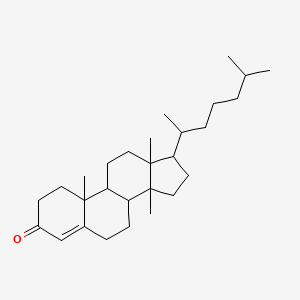
![2,2'-[Propane-1,3-diylbis(oxy)]bis(2H-1,3,2-benzodioxaphosphole)](/img/structure/B14716333.png)

![5,5-Diphenyl-2-thiabicyclo[2.1.0]pentane 2,2-dioxide](/img/structure/B14716344.png)
